3'-Chloroacetophenone oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

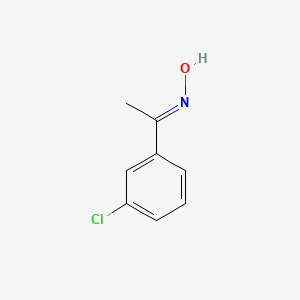

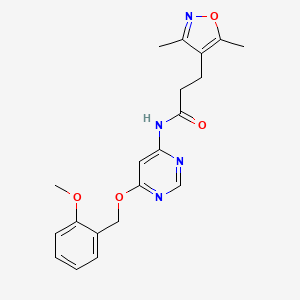

3’-Chloroacetophenone oxime is the oxime derivative of chloroacetophenone . It’s produced by the reaction of chloroacetophenone with hydroxylamine . It has powerful lachrymatory and irritant effects .

Synthesis Analysis

The synthesis of 3’-Chloroacetophenone oxime involves the reaction of chloroacetophenone with hydroxylamine . In a study, the bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .Applications De Recherche Scientifique

Heterogeneous Catalysts in Chemical Reactions

- 3'-Chloroacetophenone oxime has been utilized in the synthesis of oxime-carbapalladacycle complexes, which are covalently anchored to silica. These complexes have demonstrated high activity as heterogeneous catalysts for Suzuki cross-coupling reactions in water. Notably, these catalysts exhibit excellent reusability with no significant loss of activity after multiple uses (Baleizão et al., 2003).

Synthesis of Heterocyclic Compounds

- In the field of organic synthesis, this compound has been a key reactant in the preparation of various heterocyclic compounds. For instance, it has been used in the synthesis of 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole, demonstrating its utility in annulation and condensation reactions (Perkins et al., 2003).

Development of Polymer Resins with Biological Activities

- Research has explored the synthesis of polymer resins using this compound. These resins have been investigated for their thermal degradation properties and have shown promising antimicrobial activities. This highlights the potential of this compound in developing materials with biological applications (Chauhan et al., 2011).

Enzyme Modification Studies

- Syn-α-Chloroacetophenone oxime has been identified as a compound that can rapidly inactivate the enzyme papain. This interaction, studied at the molecular level, underscores the potential of this compound derivatives in enzyme modification and biochemistry research (Furlanetto et al., 1974).

Insecticidal Properties

- Novel oxime ether pyrethroids synthesized from 2-methylthio-3'/4'-substituted acetophenone oxime O-ethers have shown notable insecticidal activity. This application demonstrates the potential of this compound derivatives in the development of new insecticides (Liu et al., 2005).

Mécanisme D'action

Target of Action

3’-Chloroacetophenone oxime is the oxime derivative of chloroacetophenone . It’s produced by the reaction of chloroacetophenone with hydroxylamine Oximes in general are known to reactivate the enzyme acetylcholinesterase (ache) , which plays a crucial role in nerve function.

Mode of Action

Oximes are known to facilitate the functionalization of c–h bonds in carbonyl compounds . This involves the cleavage of the N–O bond in oximes, which helps to stabilize high valent metal intermediates, thus promoting the activation of proximal C–H bonds .

Biochemical Pathways

Oximes are known to play a role in the functionalization of c–h bonds in acetophenones . This process can lead to the formation of various complex molecules, contributing to diverse biochemical pathways .

Result of Action

3’-Chloroacetophenone oxime is known to have powerful lachrymatory and irritant effects . This suggests that it may cause discomfort or pain when in contact with mucous membranes, such as the eyes or respiratory tract.

Action Environment

A study on the beckmann rearrangement of benzophenone oxime, a similar compound, found that factors such as temperature, catalyst, time, and solvent can significantly affect the reaction .

Propriétés

IUPAC Name |

(NE)-N-[1-(3-chlorophenyl)ethylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-6(10-11)7-3-2-4-8(9)5-7/h2-5,11H,1H3/b10-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDNYMGXSZQBOU-UXBLZVDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-chlorobenzyl)-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2750053.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2750055.png)

![4-{4-[(3-Fluorophenyl)acetyl]piperazin-1-yl}-6-(3-methoxyphenyl)pyrimidine](/img/structure/B2750058.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)urea](/img/structure/B2750059.png)

![N-(1-benzylpiperidin-4-yl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2750062.png)

![3-(4-ethylphenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2750064.png)

![(Z)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2750069.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2750072.png)

![N-(4-acetylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2750073.png)